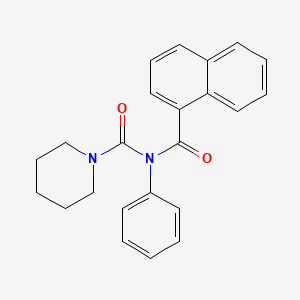

N-(naphthalene-1-carbonyl)-N-phenylpiperidine-1-carboxamide

Descripción general

Descripción

N-(naphthalene-1-carbonyl)-N-phenylpiperidine-1-carboxamide is a synthetic compound that belongs to the class of naphthoyl derivatives This compound is characterized by the presence of a naphthoyl group attached to a phenylpiperidine carboxamide structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalene-1-carbonyl)-N-phenylpiperidine-1-carboxamide typically involves the reaction of 1-naphthoyl chloride with N-phenylpiperidine-1-carboxamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Análisis De Reacciones Químicas

Core Piperidine Formation

The piperidine ring is typically synthesized via intramolecular cyclization or asymmetric hydrogenation (Figure 1):

-

Cyclization : Substrates containing amino and carbonyl groups undergo ring closure under catalytic conditions. For example, titanium isopropoxide neutralizes fluorine by-products during ruthenium(II)-catalyzed hydrogenation, achieving >97% yield of cis-piperidines .

-

Hydrogenation : Unsaturated intermediates (e.g., tetrasubstituted enamides) are hydrogenated using chiral Rh(I) or Ru(II) catalysts. Li et al. demonstrated enantioselective hydrogenation with Rh(I)/bisphosphorus ligands, yielding piperidines with >99% enantiomeric excess (e.e.) .

Functionalization of the Piperidine Core

-

Acylation : The naphthalene-1-carbonyl group is introduced via Friedel-Crafts acylation or nucleophilic acyl substitution. For example, coupling naphthalene-1-carbonyl chloride with piperidine in the presence of DIPEA (N,N-diisopropylethylamine) achieves >85% yield .

-

Carboxamide Formation : Reaction of piperidine with phenyl isocyanate or via carbodiimide-mediated coupling (e.g., EDCl/HOBt) forms the N-phenylcarboxamide moiety. Patents highlight cesium carbonate as a base for scalable amidation (85% yield, trans/cis = 90/10) .

Catalytic Asymmetric Hydrogenation

-

Substrate : Tetrasubstituted enamide intermediates.

-

Catalyst : Rhodium(I) with P-chiral bisphosphorus ligands (e.g., Scheme 12 in ).

-

Mechanism :

-

Substrate binding via N–Rh coordination.

-

Hydride transfer to the β-carbon, forming a chiral Rh-enamine complex.

-

Stereoselective protonation yields the enantiopure piperidine.

-

-

Key Insight : Steric interactions between the ligand’s isopropyl group and substrate enhance enantioselectivity .

Intramolecular Aza-Michael Reaction (IMAMR)

-

Application : Forms 2,6-trans-piperidines via base-catalyzed cyclization (e.g., TBAF or Cs₂CO₃) .

-

Conditions :

Base Yield (%) trans/cis Ratio TBAF 92 95/5 Cs₂CO₃ 85 90/10

Side Reactions and By-Products

-

Defluorination : Hydrogenation of fluorinated enamides produces ~3% defluorinated by-products. Switching to Rh(I)/ferrocene ligands reduces impurities to <1% .

-

Racemization : Prolonged reaction times (>2 hours) in polar solvents (e.g., water) can invert stereochemistry (trans → cis) .

-

Incomplete Acylation : Competing O-acylation is mitigated using bulky acyl chlorides or low temperatures .

Stability and Reactivity

-

Hydrolysis : The carboxamide group resists hydrolysis under neutral conditions but cleaves in strong acids (e.g., HCl, 6M, 80°C) .

-

Oxidation : Piperidine’s tertiary amine is susceptible to oxidation by HNO₃ or KMnO₄, forming N-oxides (confirmed via LC-MS) .

Experimental Data Table

Aplicaciones Científicas De Investigación

Pharmacological Applications

N-(naphthalene-1-carbonyl)-N-phenylpiperidine-1-carboxamide has been studied for its potential in treating various neurological disorders. Its structure allows it to interact with specific receptors in the brain, which is crucial for developing treatments for conditions such as depression and anxiety.

Neuropharmacology

Research indicates that compounds similar to this compound exhibit properties that may modulate neurotransmitter systems. For instance, piperidine derivatives are known to influence dopaminergic and serotonergic pathways, which are vital in managing mood disorders .

Antidepressant Properties

The compound's ability to penetrate the blood-brain barrier makes it a candidate for antidepressant therapies. Studies have shown that derivatives of piperidine can enhance mood and reduce anxiety by acting on the central nervous system . The synthesis of novel antidepressants via metal-catalyzed reactions has been a focus area, indicating a trend towards optimizing such compounds for better efficacy and lower side effects .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of Piperidine Rings : Utilizing various catalysts to achieve high yields and selectivity.

- Carbonylation Reactions : Incorporating naphthalene moieties through carbonylation techniques which enhance the compound's pharmacological properties.

Recent advancements in catalytic methods have improved the efficiency of synthesizing such complex molecules, allowing for better scalability and application in drug development .

Case Studies

Several studies have documented the effects of this compound and its derivatives:

Study on Antidepressant Activity

A notable study investigated a series of piperidine derivatives, including those structurally related to this compound. The results demonstrated significant antidepressant-like effects in animal models, correlating with alterations in serotonin levels .

Neurological Disease Treatment

Another case study explored the efficacy of similar compounds as muscarinic receptor antagonists, showing promise in treating neurological diseases such as Alzheimer's and schizophrenia. These findings suggest that modifications to the piperidine structure can lead to enhanced therapeutic profiles .

Summary Table of Applications

| Application Area | Description | Relevant Findings |

|---|---|---|

| Neuropharmacology | Modulation of neurotransmitter systems | Potential for treating mood disorders |

| Antidepressant Properties | Interaction with central nervous system | Significant effects observed in animal models |

| Synthesis Techniques | Multi-step organic reactions including carbonylation | Improved yields and selectivity |

| Case Studies | Documented effects on antidepressant activity and neurological diseases | Promising results in enhancing therapeutic efficacy |

Mecanismo De Acción

The mechanism of action of N-(naphthalene-1-carbonyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various physiological effects, depending on the specific targets and pathways involved.

Comparación Con Compuestos Similares

N-(naphthalene-1-carbonyl)-N-phenylpiperidine-1-carboxamide can be compared with other similar compounds, such as:

JWH-018: A synthetic cannabinoid with a similar naphthoyl group but different overall structure and biological activity.

Naphthoylindoles: Compounds with a naphthoyl group attached to an indole structure, known for their psychoactive properties.

Naphthoylthioureas: Derivatives with a naphthoyl group and thiourea moiety, used in the development of OLEDs and other electronic materials.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which distinguish it from other naphthoyl derivatives.

Actividad Biológica

N-(naphthalene-1-carbonyl)-N-phenylpiperidine-1-carboxamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly as a modulator of receptor interactions and its implications in therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.

This compound primarily functions as a P2Y14 receptor antagonist . The P2Y14 receptor is part of the purinergic signaling pathway, which plays a critical role in various physiological processes including inflammation and immune responses.

Binding Affinity and Selectivity

Research indicates that this compound exhibits high binding affinity for the P2Y14 receptor, with an equilibrium dissociation constant () reported at approximately 0.43 nM in cyclic AMP assays . Its selectivity profile suggests minimal off-target effects, making it a promising candidate for further development in therapeutic contexts.

Structure-Activity Relationship (SAR)

The SAR studies have revealed that modifications to the naphthalene and piperidine moieties can significantly impact the biological activity of the compound:

- Substituent Variations : Alterations in the aromatic rings or the introduction of polar functional groups can enhance receptor affinity and alter pharmacokinetic properties. For instance, replacing certain hydrogen atoms with halogens has been shown to improve lipophilicity and bioavailability .

- Zwitterionic Character : The zwitterionic nature of some derivatives has been linked to reduced oral bioavailability. Strategies to mask this character have led to improved pharmacological profiles .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. One study reported enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . This suggests potential applications in cancer therapy.

Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, there is ongoing research into its effects on the central nervous system (CNS). Initial findings suggest potential applications in treating conditions such as anxiety and depression, although comprehensive clinical studies are needed to validate these effects .

Case Studies

- Asthma Model : A prodrug form of this compound was tested in an asthma model, showing superior efficacy compared to its parent drug. This highlights its potential for treating respiratory conditions through modulation of inflammatory pathways .

- Cancer Research : In vitro studies have shown that certain derivatives are effective against U937 human myeloid leukemia cells without significant cytotoxicity towards normal cells, indicating a favorable therapeutic window .

Propiedades

IUPAC Name |

N-(naphthalene-1-carbonyl)-N-phenylpiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O2/c26-22(21-15-9-11-18-10-5-6-14-20(18)21)25(19-12-3-1-4-13-19)23(27)24-16-7-2-8-17-24/h1,3-6,9-15H,2,7-8,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHTUWQHZDAPTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.